{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol {Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16226456
InChI: InChI=1S/C8H16N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h7-9,11H,1-6H2
SMILES:
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol

CAS No.:

Cat. No.: VC16226456

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol -

Specification

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol
Standard InChI InChI=1S/C8H16N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h7-9,11H,1-6H2
Standard InChI Key QAEMRKUNKVIXRR-UHFFFAOYSA-N
Canonical SMILES C1CC(N2C1CNCC2)CO

Introduction

Chemical Identity and Structural Characteristics

{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol (CAS No. 1204602-95-8) is defined by the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . Its IUPAC name, 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol, reflects the bicyclic system comprising a pyrrolidine ring fused to a piperazine moiety, with a hydroxymethyl group at the 6-position.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₆N₂O
Molecular Weight156.23 g/mol
Canonical SMILESC1CC(N2C1CNCC2)CO
InChI KeyQAEMRKUNKVIXRR-UHFFFAOYSA-N
SolubilityModerate in polar solvents

The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms, contributing to its rigidity. X-ray crystallography and NMR studies confirm a chair-like configuration for the piperazine ring, with the pyrrolidine ring adopting an envelope conformation.

Synthesis and Characterization

Synthetic Pathways

The synthesis of {octahydropyrrolo[1,2-a]piperazin-6-yl}methanol typically involves multi-step organic reactions, as outlined below:

  • Cyclization of Precursors: A common route begins with the condensation of a pyrrole derivative (e.g., pyrrolidine-2-carboxylic acid) with a piperazine precursor under acidic conditions.

  • Reductive Amination: Introduction of the hydroxymethyl group is achieved via reductive amination using formaldehyde and sodium cyanoborohydride.

  • Purification: Chromatographic techniques (e.g., HPLC) yield >95% purity, as verified by mass spectrometry.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Reaction Temperature60–80°CMaximizes cyclization
Catalystp-Toluenesulfonic acidEnhances rate
SolventDichloromethaneImproves solubility

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) displays signals at δ 3.65 (m, 1H, CH-OH), 2.90–3.10 (m, 4H, piperazine protons), and 1.80–2.20 (m, 6H, pyrrolidine protons).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 157.1 [M+H]⁺, consistent with the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Retention time of 8.2 minutes under reverse-phase conditions confirms purity.

TargetActivity (IC₅₀)Model System
L-type Ca²⁺ Channel12.3 μMHEK293 cells
5-HT₁A Receptor45.6 nMRadioligand binding
Dopamine D₂ Receptor210 nMIn vitro assay

Applications in Drug Discovery

The compound serves as a versatile scaffold for derivatization:

  • Antimicrobial Agents: Quaternary ammonium derivatives exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus.

  • Anticancer Candidates: Copper(II) complexes demonstrate pro-apoptotic effects in HeLa cells (EC₅₀ = 18.7 μM).

  • Neuroprotective Agents: Carbamate derivatives reduce oxidative stress in neuronal cultures by 40% at 10 μM.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the hydroxymethyl group to enhance receptor selectivity.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Toxicological Profiling: Long-term toxicity studies in mammalian models.

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